molecular formula C8H8BClF3K B11865126 Potassium (4-chlorophenethyl)trifluoroborate

Potassium (4-chlorophenethyl)trifluoroborate

Cat. No.: B11865126
M. Wt: 246.51 g/mol
InChI Key: AFLXXMDTKLTATQ-UHFFFAOYSA-N
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Description

Potassium (4-chlorophenethyl)trifluoroborate is an organoboron compound with the molecular formula C8H9BClF3K. It is a crystalline solid that is used in various chemical reactions, particularly in the field of organic synthesis. This compound is known for its stability and reactivity, making it a valuable reagent in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (4-chlorophenethyl)trifluoroborate can be synthesized through the reaction of 4-chlorophenethylboronic acid with potassium bifluoride and potassium fluoride in the presence of a suitable solvent such as tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The resulting product is then purified through recrystallization to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and maximize the overall yield of the product .

Chemical Reactions Analysis

Types of Reactions

Potassium (4-chlorophenethyl)trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of potassium (4-chlorophenethyl)trifluoroborate involves the formation of reactive intermediates that facilitate various chemical transformations. In cross-coupling reactions, the compound acts as a nucleophilic partner, where the trifluoroborate group is activated by a palladium catalyst to form a reactive boronate intermediate. This intermediate then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Potassium (4-chlorophenethyl)trifluoroborate is unique compared to other similar compounds due to its specific reactivity and stability. Similar compounds include:

Properties

Molecular Formula

C8H8BClF3K

Molecular Weight

246.51 g/mol

IUPAC Name

potassium;2-(4-chlorophenyl)ethyl-trifluoroboranuide

InChI

InChI=1S/C8H8BClF3.K/c10-8-3-1-7(2-4-8)5-6-9(11,12)13;/h1-4H,5-6H2;/q-1;+1

InChI Key

AFLXXMDTKLTATQ-UHFFFAOYSA-N

Canonical SMILES

[B-](CCC1=CC=C(C=C1)Cl)(F)(F)F.[K+]

Origin of Product

United States

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